2-Phospholene, 1-(2,4-dinitrophenoxy)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phospholene, 1-(2,4-dinitrophenoxy)-, 1-oxide is a chemical compound with the molecular formula C10-H9-N2-O6-P and a molecular weight of 284.18 It is known for its unique structure, which includes a phospholene ring and a dinitrophenoxy group
Vorbereitungsmethoden
The synthesis of 2-Phospholene, 1-(2,4-dinitrophenoxy)-, 1-oxide typically involves the reaction of phospholene derivatives with 2,4-dinitrophenol under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve scaling up these reactions in controlled environments to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
2-Phospholene, 1-(2,4-dinitrophenoxy)-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phospholene oxides.
Reduction: Reduction reactions can lead to the formation of phospholene derivatives with different oxidation states.
Substitution: The dinitrophenoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Phospholene, 1-(2,4-dinitrophenoxy)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phospholene derivatives.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Phospholene, 1-(2,4-dinitrophenoxy)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
2-Phospholene, 1-(2,4-dinitrophenoxy)-, 1-oxide can be compared with other similar compounds such as:
Phospholene oxides: These compounds share the phospholene ring structure but differ in their substituents.
Dinitrophenoxy derivatives: These compounds have the dinitrophenoxy group but may have different core structures.
Eigenschaften
CAS-Nummer |
25133-50-0 |
---|---|
Molekularformel |
C10H9N2O6P |
Molekulargewicht |
284.16 g/mol |
IUPAC-Name |
1-(2,4-dinitrophenoxy)-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C10H9N2O6P/c13-11(14)8-3-4-10(9(7-8)12(15)16)18-19(17)5-1-2-6-19/h1,3-5,7H,2,6H2 |
InChI-Schlüssel |
XQUMCQAFIXUZPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CP(=O)(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.